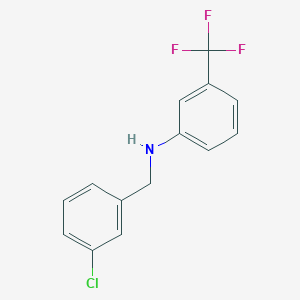

N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline

描述

N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a 3-chlorobenzyl group and a 3-(trifluoromethyl)phenyl moiety. This compound combines two strong electron-withdrawing groups (chlorine and trifluoromethyl), which significantly influence its electronic properties, solubility, and reactivity.

属性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N/c15-12-5-1-3-10(7-12)9-19-13-6-2-4-11(8-13)14(16,17)18/h1-8,19H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNASSFTMSYTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-chlorobenzyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Cross-Coupling Reactions

The trifluoromethyl-aniline moiety enables participation in metallaphotoredox-catalyzed coupling reactions. For example, iridium photocatalysis facilitates multicomponent couplings involving nitroarenes, tertiary alkylamines, and alkenes, as demonstrated in trifluoroalkyl aniline synthesis .

| Reaction Type | Conditions | Products | Yield/Outcome | Source |

|---|---|---|---|---|

| Four-component coupling | Ir photoredox catalysis, 4–6 kg H₂ pressure, 48–56 h | N-Trifluoroalkyl anilines with branched quaternary carbons | 58–70% yield |

Key steps include:

-

Radical intermediates : Trifluoroalkyl radicals (generated via hydrogen atom transfer) combine with nitrogen-centered radicals .

-

Proton-coupled electron transfer (PCET) : Facilitates formation of α-amino trifluoroalkyl radicals, critical for bond formation .

Hydrogenation and Reduction

The 3-chlorobenzyl group may undergo hydrogenolysis under catalytic hydrogenation conditions. For example, Pd/C-mediated hydrogenation can reduce chlorinated intermediates to amines or hydrocarbons, as observed in related aniline syntheses .

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Chlorinated intermediates | Pd/C, H₂ (4–6 kg pressure) | 48–56 h, ethanol solvent | Dechlorinated aniline derivatives | 70–86% |

Mechanistic Insight :

-

Dechlorination : The C–Cl bond in the benzyl group is cleaved via hydrogenolysis, forming a benzyl alcohol or hydrocarbon side product .

-

Selectivity : Pd/C preferentially targets aromatic chlorides over aliphatic groups under moderate H₂ pressure .

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic substitution. For instance, nitro groups in analogous compounds are reduced to amines via catalytic hydrogenation .

| Reaction | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Nitro reduction | Pd/C, H₂, methanol, 8 h | Amine derivatives | Requires room temperature |

Key Considerations :

-

Positional selectivity : The trifluoromethyl group directs substitution to the meta position relative to the aniline group .

-

Solvent effects : Dichloroethane and ethanol enhance reaction efficiency in halogenation and hydrogenation steps .

Oxidation of the Aniline Group

The aniline moiety can be oxidized to nitroso or nitro derivatives under strong oxidizing conditions, though this is less common in trifluoromethyl-substituted anilines due to steric and electronic effects.

Benzyl Chloride Reactivity

The 3-chlorobenzyl group participates in:

-

Hydrolysis : Forms 3-hydroxybenzyl derivatives in aqueous basic conditions.

-

Amination : Reacts with primary/secondary amines to form substituted benzylamines.

科学研究应用

N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research may focus on its potential therapeutic applications, such as its use as a precursor for drug development.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorobenzyl group may influence its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s properties are shaped by its substituents. Below is a comparison with structurally related aniline derivatives:

Substituent Effects:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF$3$) and chloro (-Cl) groups reduce electron density on the aromatic ring, enhancing resistance to electrophilic attack but increasing reactivity in nucleophilic substitutions. For example, N-Methyl-3-(trifluoromethyl)aniline undergoes para-selective C–H olefination due to the -CF$3$ group’s strong meta-directing effect .

- Steric Effects: Bulkier substituents like 3,4-dichlorophenyl (e.g., N-[1-(3,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)aniline) reduce reaction yields due to steric hindrance .

Physicochemical Properties

- Solubility: Trifluoromethyl groups increase hydrophobicity, reducing aqueous solubility but improving membrane permeability. For example, N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline has a molecular weight of 285.33 g/mol and is likely lipid-soluble .

- Thermal Stability: Bulky substituents like 2,6-dinitro groups (e.g., 3-chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline) enhance thermal stability, making them suitable for high-temperature applications .

生物活性

N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and chlorobenzyl substituents, is being investigated for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C14H11ClF3N

- Molecular Weight : 285.69 g/mol

The chemical structure of this compound features a chlorobenzyl group and a trifluoromethyl group, which are known to enhance lipophilicity and metabolic stability. These properties may influence the compound's binding affinity to biological targets, thereby modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, which can improve membrane penetration and binding to hydrophobic sites on proteins. The chlorobenzyl moiety may further influence the compound's selectivity and affinity for various receptors or enzymes involved in disease pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. This compound has been assessed for its activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicate that compounds with similar structural motifs exhibit significant antibacterial effects .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | < 10 µM |

| Trifluoromethyl derivatives | S. aureus | 0.5 - 5 µM |

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Compounds with similar structures have shown efficacy against influenza virus (H1N1) and herpes simplex virus (HSV-1), indicating a potential role in antiviral drug development .

Case Studies

-

Antimicrobial Evaluation :

A study evaluated a series of 4-chlorocinnamanilides, revealing that those with trifluoromethyl substitutions exhibited enhanced activity against both gram-positive bacteria and mycobacterial strains. The findings suggest that this compound could be part of a broader class of effective antimicrobial agents . -

Cell Viability and Anti-inflammatory Potential :

In vitro assays demonstrated that compounds similar to this compound showed varying effects on cell viability across different cancer cell lines. Notably, some derivatives exhibited significant anti-inflammatory properties by modulating NF-κB activity, suggesting potential therapeutic applications in inflammatory diseases .

常见问题

Q. How do solvent-free microwave conditions enhance the synthesis of Schiff base derivatives from this compound?

- Answer: Microwave irradiation (ZnFe₂O₄ catalyst) accelerates condensation with aryl aldehydes via: (i) Protonation of aldehydic carbonyl, forming a carbocation. (ii) Nucleophilic attack by the aniline’s amino group. (iii) Water elimination. This method achieves >90% yield in 15 minutes vs. 12 hours for conventional heating .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Answer:

- SAR studies : Compare substituent effects (e.g., 3-CF₃ vs. 4-NO₂) on antifungal activity .

- Crystallography : Orthorhombic crystal packing (e.g., Imine1) reveals steric hindrance impacting bioavailability .

- Dose-response curves : EC₅₀ values differentiate true activity from assay artifacts .

Q. How are stability and decomposition pathways of this compound characterized under varying conditions?

- Answer:

- Thermogravimetric analysis (TGA) : Decomposition onset at 207°C (lit.) .

- HPLC-MS : Identifies degradation products (e.g., hydrolysis to 3-(trifluoromethyl)aniline) under acidic/alkaline conditions .

- Light exposure tests : UV-Vis spectroscopy monitors photodegradation rates (λmax = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。